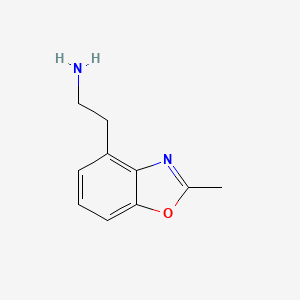![molecular formula C12H24N4 B11734883 [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring substituted with a diethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diethylaminoethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler analog without the diethylaminoethyl group.
2-(Diethylamino)ethylamine: Lacks the pyrazole ring but contains the diethylaminoethyl group.
1,3-Dimethyl-4-(2-hydroxyethyl)-1H-pyrazole: Contains a hydroxyethyl group instead of the diethylaminoethyl group.
Uniqueness
The uniqueness of [2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the pyrazole ring and the diethylaminoethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H24N4 |
|---|---|
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-16(6-2)8-7-13-9-12-10-15(4)14-11(12)3/h10,13H,5-9H2,1-4H3 |
Clave InChI |
FDXPNVDSKVGOJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CN(N=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734810.png)
![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11734813.png)
carbohydrazide](/img/structure/B11734817.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734820.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734826.png)

![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734841.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11734868.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

